3-Ethyl-3-methylpentane is a highly branched, sterically hindered C8H18 alkane isomer utilized primarily as a specialized analytical standard, thermodynamic reference material, and non-polar solvent in petrochemical research. Featuring a geminal ethyl and methyl group at the C3 position, this compound exhibits a boiling point of 118 °C and a liquid density of 0.726 g/mL [1]. In procurement contexts, it is prioritized by laboratories requiring precise structural isomers for gas chromatography-mass spectrometry (GC-MS) calibration, Quantitative Structure-Property Relationship (QSPR) modeling of fuel knock resistance, and empirical validation of computational thermodynamic models [2].
Substituting 3-Ethyl-3-methylpentane with more common C8 isomers, such as n-octane or isooctane (2,2,4-trimethylpentane), fundamentally compromises analytical and thermodynamic workflows. In chromatographic applications, the unique steric bulk of the C3-geminal substitution shifts its Kovats Retention Index significantly away from linear or terminally branched analogs, meaning generic substitutes cannot accurately calibrate retention time libraries for complex petrochemical mixtures[1]. Furthermore, its specific Research Octane Number (RON) and gas-phase enthalpy of formation occupy a distinct intermediate thermodynamic space; replacing it with isooctane skews anti-knock predictive models and invalidates structure-activity correlations in advanced fuel formulation research [2].
In high-resolution gas chromatography using 100% dimethylpolysiloxane columns, 3-Ethyl-3-methylpentane demonstrates a specific Kovats Retention Index (KI) of 770, cleanly separating it from other octane isomers[1].
| Evidence Dimension | Kovats Retention Index (100% Dimethylpolysiloxane) |
| Target Compound Data | KI = 770 |
| Comparator Or Baseline | n-Octane (KI = 800) and 3-Methylheptane (KI = 775) |
| Quantified Difference | 30-unit index shift vs. linear baseline; 5-unit shift vs. structurally similar 3-Methylheptane. |
| Conditions | Isothermal or linear temperature programmed GC on non-polar stationary phases. |
Procuring this exact isomer is mandatory for calibrating GC-MS libraries to accurately identify trace branched alkanes in aviation fuels and petrochemical distillates.
The specific branching architecture of 3-Ethyl-3-methylpentane yields a Research Octane Number (RON) of 80.8, providing a crucial intermediate data point for assessing the knock resistance of sterically hindered hydrocarbons [1].
| Evidence Dimension | Research Octane Number (RON) |
| Target Compound Data | 80.8 |
| Comparator Or Baseline | Isooctane (RON = 100) and n-Octane (RON < 0) |
| Quantified Difference | 19.2 RON units lower than the isooctane standard, yet significantly more knock-resistant than linear n-octane. |
| Conditions | Standardized test engine under mild driving simulation conditions. |
Enables fuel researchers and QSPR modelers to accurately map the non-linear relationship between central carbon branching and autoignition resistance.
The compact, spherical molecular geometry of 3-Ethyl-3-methylpentane reduces intermolecular van der Waals forces compared to linear chains, resulting in a depressed boiling point of 118 °C but an increased liquid packing density of 0.726 g/mL[1].
| Evidence Dimension | Boiling Point and Liquid Density |
| Target Compound Data | BP = 118 °C; Density = 0.726 g/mL |
| Comparator Or Baseline | n-Octane (BP = 125.6 °C; Density = 0.703 g/mL) |
| Quantified Difference | 7.6 °C lower boiling point and 0.023 g/mL higher density than the linear isomer. |
| Conditions | Standard atmospheric pressure (760 mmHg) and 20 °C. |
Critical for chemical engineers designing fractional distillation processes, as the inverted density-to-volatility relationship dictates specific separation parameters.
Experimental and Density Functional Theory (DFT) evaluations establish the gas-phase standard enthalpy of formation (ΔfH°g,298) for 3-Ethyl-3-methylpentane at -215.0 kJ/mol, reflecting the thermodynamic impact of its unique steric strain [1].
| Evidence Dimension | Gas-Phase Standard Enthalpy of Formation (ΔfH°g,298) |
| Target Compound Data | -215.0 kJ/mol |
| Comparator Or Baseline | 2,2,4-Trimethylpentane (-224.6 kJ/mol) |
| Quantified Difference | 9.6 kJ/mol less thermodynamically stable than the highly branched isooctane standard. |
| Conditions | Standard conditions (298.15 K, 1 atm) evaluated via composite DFT/group-equivalent approaches. |
Provides a rigorous empirical benchmark for computational chemists validating thermodynamic algorithms against sterically hindered, non-symmetric branched alkanes.
Due to its precise Kovats Retention Index of 770, this compound is procured as an external analytical standard to map and identify complex, highly branched aliphatic fractions in downstream petroleum refining and aviation fuel analysis .
Its specific Research Octane Number (RON) of 80.8 makes it an essential training-set compound for developing predictive topological models that correlate hydrocarbon branching with engine knock resistance [1].
With a well-defined gas-phase enthalpy of formation (-215.0 kJ/mol), it serves as a critical empirical benchmark for validating Density Functional Theory (DFT) calculations concerning the steric strain and stability of asymmetric branched alkanes[2].
Flammable;Irritant;Health Hazard;Environmental Hazard